REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH2:9][OH:10])[c:7]1[Cl:8].[N:21]#[N:22].[O:11]=[CH:12][N:13]([CH3:14])[CH3:15].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH2:9][Cl:18])[c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccnc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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ClCc1ccnc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |